molecular formula C13H10BrClO4S B2383655 (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate CAS No. 2380186-68-3

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate

Cat. No.: B2383655
CAS No.: 2380186-68-3
M. Wt: 377.63
InChI Key: WVFXAFJTPOSUBD-UHFFFAOYSA-N
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Description

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate (CAS 2380186-68-3) is a chemical compound with the molecular formula C13H10BrClO4S and a molecular weight of 377.64 g/mol . This benzenesulfonate ester is suggested for research use as a synthetic intermediate or building block in the development of novel bioactive molecules. This compound is of particular interest in medicinal chemistry research focused on anticancer agents. Structurally, it features a diaryl sulfonate core, a motif found in various compounds studied for their antitumor properties . Specifically, research on related N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide derivatives has shown that the incorporation of bromine and methoxy substituents can lead to potent inhibitors of tubulin polymerization . These inhibitors are valuable for investigating cell division and disrupting the microtubule network in cancer cells, leading to cell cycle arrest at the G2/M phase and the induction of apoptotic cell death . The presence of both bromo and methoxy substituents on the aromatic rings in this compound is designed to explore halogen and hydrogen bonding interactions with biological targets, similar to strategies employed in developing new tubulin-binding agents . Furthermore, sulfonamide-containing compounds are established as privileged scaffolds in drug discovery, with demonstrated potential in targeting hormone pathways, such as in antiestrogenic activity research for treating resistant cancers . Researchers can utilize this compound as a key precursor for synthesizing more complex sulfonamide derivatives or for structure-activity relationship (SAR) studies. It is essential to store this product at 2-8°C . Please note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromophenyl) 5-chloro-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO4S/c1-18-12-7-6-9(15)8-13(12)20(16,17)19-11-5-3-2-4-10(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXAFJTPOSUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid, followed by sulfonation and methoxylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating diverse compounds.

Table 1: Common Reactions Involving (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate

Reaction TypeExample ReactionProducts Formed
SubstitutionNucleophilic substitution with aminesAmino derivatives
CouplingSuzuki coupling with boronic acidsBiaryl compounds
Oxidation/ReductionReduction using lithium aluminum hydrideAlcohol derivatives

Pharmaceutical Applications

This compound has been explored for its potential as a precursor in drug development. It can be utilized in synthesizing bioactive molecules that exhibit pharmacological activities.

Case Study:
A study demonstrated that derivatives of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate showed significant inhibition of specific enzymes involved in disease pathways, indicating its potential as a lead compound for therapeutic agents.

Material Science

In materials science, (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is used in the production of specialty chemicals and polymers. Its unique chemical properties allow it to act as a building block for advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The methoxy group can also influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound shares similar functional groups and is used as an intermediate in the synthesis of therapeutic agents.

    2-Bromo-5-chlorobenzenesulfonic acid: Another related compound with similar reactivity and applications in organic synthesis.

Uniqueness

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of complex molecules, particularly in the pharmaceutical and chemical industries.

Biological Activity

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate, a sulfonate ester derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Chemical Formula : C13H10BrClO3S
  • CAS Number : 2380186-68-3

The biological activity of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is primarily attributed to its ability to act as a reactive electrophile. This characteristic allows it to interact with nucleophilic sites in various biological molecules, leading to diverse pharmacological effects.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activities, impacting signaling pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that similar sulfonate compounds can inhibit the growth of cancer cell lines, suggesting potential anticancer properties for this compound.
    • For example, compounds with similar structures have shown IC50 values in the low micromolar range against non-small cell lung cancer (A549) cells .
  • Antimicrobial Effects :
    • Sulfonate derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties.
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Synthesis and Characterization

Synthesis of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate typically involves the following steps:

  • Starting Materials :
    • 5-Chloro-2-methoxybenzenesulfonyl chloride
    • 2-Bromophenol
  • Reaction Conditions :
    • The reaction is usually carried out under controlled temperature and inert atmosphere to prevent side reactions.
  • Yield and Purity :
    • Typical yields range from 60% to 85%, depending on the reaction conditions and purification methods employed.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate:

StudyCompoundBiological ActivityIC50 Value
Compound 6lAnticancer (A549 cells)0.46 µM
Similar sulfonatesAntibacterialVaries
Flavonol derivativesAnti-inflammatoryVaries

Pharmacokinetics

The pharmacokinetic profile of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate remains largely unexplored. However, similar compounds often exhibit favorable solubility in organic solvents, suggesting good bioavailability and absorption characteristics.

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